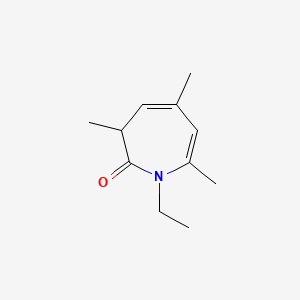
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structural properties, which include a double bond and a silyl-protected alcohol group. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The general reaction scheme is as follows:
Starting Material: 4-hydroxybut-2-en-1-ol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or triethylamine
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via the nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Deprotection: The silyl ether group can be removed to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation; osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Saturated Alcohols: Formed from the reduction of the double bond.
Free Alcohol: Formed from the deprotection of the silyl ether group.
科学研究应用
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected alcohols.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol depends on the specific reaction it undergoes. In general, the silyl ether group provides protection to the alcohol, allowing selective reactions to occur at other functional groups. The double bond can participate in various addition and oxidation reactions, leading to the formation of diverse products.
相似化合物的比较
Similar Compounds
(E)-4-(trimethylsilyloxy)but-2-en-1-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(E)-4-(tert-butyldiphenylsilyloxy)but-2-en-1-ol: Similar structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is unique due to the presence of the tert-butyldimethylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection of alcohols are required.
属性
分子式 |
C10H22O2Si |
|---|---|
分子量 |
202.37 g/mol |
IUPAC 名称 |
(E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |
InChI 键 |
PTURWRRIBNABTN-VOTSOKGWSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC/C=C/CO |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)





